![molecular formula C12H19N3O4 B2832515 4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid CAS No. 2375269-86-4](/img/structure/B2832515.png)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid, also known as MPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. MPB is a derivative of the amino acid leucine and has been found to exhibit unique properties that make it a valuable tool for studying various biological processes.
Aplicaciones Científicas De Investigación
Optical Gating of Photosensitive Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a structurally related compound, has been utilized to demonstrate optical gating in nanofluidic devices. These devices exploit synthetic ion channels whose inner surfaces are modified with photolabile hydrophobic molecules. Upon UV irradiation, these molecules are removed, creating hydrophilic groups that enable UV-light-triggered permselective transport of ions. This application is significant for light-induced controlled release, sensing, and information processing in nanostructures (Ali et al., 2012).
Synthesis and Structural Analysis of Pyrazole Derivatives
Research on the synthesis of 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives from 1H-pyrazole-3-carboxylic acid has provided insights into their structural determination. This synthesis involves reactions with binucleophiles, leading to products with significant yields. The structural attributes of these derivatives are characterized by NMR, IR spectroscopy, and elemental analyses, contributing to the understanding of pyrazole-based compounds (Yıldırım et al., 2005).
Multi-Component Synthesis of Pyrazole Derivatives
An innovative one-pot, four-component condensation method has been developed for synthesizing 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives. Utilizing 3-methyl-1H-pyrazol-5(4H)-one, ammonium acetate, aromatic aldehydes, and meldrum’s acid in an ionic liquid solvent, this method achieves excellent yields and has minimal environmental impact. Such methodologies are pivotal for the rapid synthesis of pyrazole derivatives with potential applications in medicinal chemistry (Xiao et al., 2011).
Solid Form Selection for Zwitterionic Compounds
In the development of pharmaceuticals, the solid form selection of a zwitterionic compound, specifically a 5-HT4 receptor agonist, has been extensively studied. This research identified multiple anhydrous and hydrate forms of the compound, with the stable form selected based on stability and manufacturability considerations. This process underscores the importance of solid-state characterization in drug development to ensure stability and efficacy (Kojima et al., 2008).
Propiedades
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)13-5-4-9(10(16)17)8-6-14-15-7-8/h6-7,9H,4-5H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIYOSRFYZODKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C1=CNN=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2832433.png)
![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)
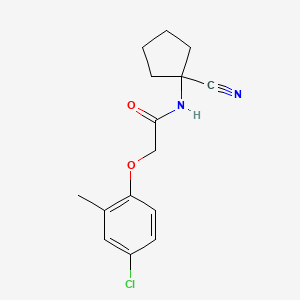

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2832438.png)
![(Z)-ethyl 2-((4-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2832439.png)

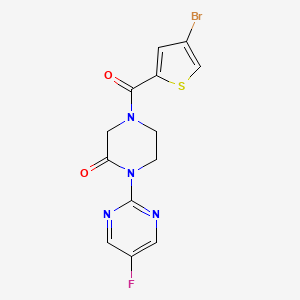
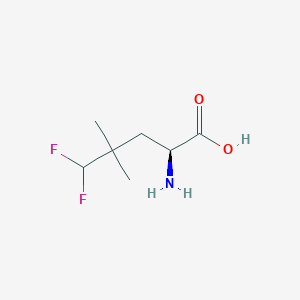
![3,4,5-triethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2832447.png)
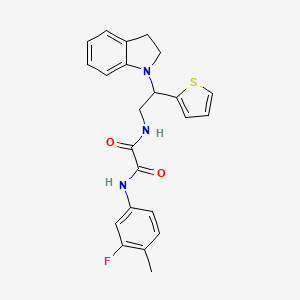
![N-(4-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2832451.png)
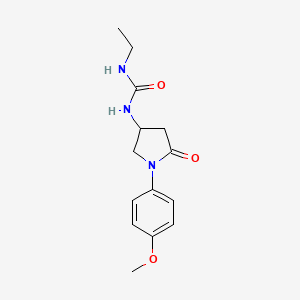
![1-Isopropyl-7-thia-2-azaspiro[3.5]nonane](/img/structure/B2832455.png)